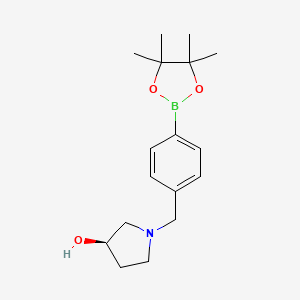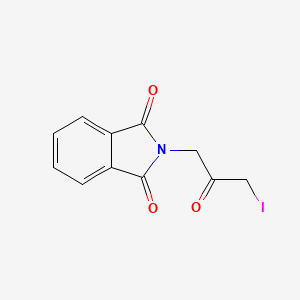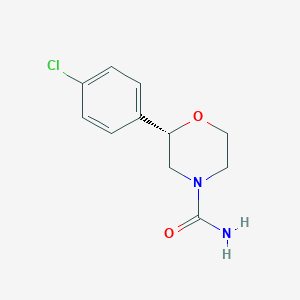
(R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid pinacol ester” is a chemical compound with the CAS Number: 1206641-44-2. It has a molecular weight of 303.21 . The IUPAC name for this compound is ®-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol . It is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-5-13(6-8-14)11-19-10-9-15(20)12-19/h5-8,15,20H,9-12H2,1-4H3/t15-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a white to yellow solid . More specific physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
Pinacol boronic esters serve as essential building blocks in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. However, protodeboronation of these esters is not as well-developed. Recently, a radical-based approach enabled the catalytic protodeboronation of primary (1°), secondary (2°), and tertiary (3°) alkyl boronic esters. This breakthrough allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
As with other boronic esters, this compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, making them valuable for constructing complex organic molecules .
Olefin Metathesis
The compound can also be employed in olefin metathesis reactions. Olefin metathesis involves the exchange of carbon-carbon double bonds, leading to the formation of new olefins. This process has applications in the synthesis of natural products and pharmaceuticals .
Intermolecular Radical Additions
Researchers have explored the use of pinacol boronic esters in intermolecular radical additions. These reactions allow for the introduction of functional groups under mild conditions, expanding the toolbox for organic synthesis .
Allylboration of Aldehydes
Chiral spirobiindane diol (SPINOL)-based phosphoric acids catalyze the allylboration of aldehydes using boronic esters. This reaction provides a route to chiral allyl alcohols, which are important building blocks in organic chemistry .
Regioselective Hydrovinylation
Cobalt-catalyzed regioselective hydrovinylation of dienes with alkenes can be achieved using pinacol boronic esters. This transformation allows for the selective addition of vinyl groups to dienes, leading to valuable products .
Nucleic Acid-Templated Energy Transfer
The compound has been investigated in nucleic acid-templated energy transfer reactions, leading to photorelease reactions. Such processes have applications in drug delivery and molecular imaging .
Stereoselective Hosomi-Sakurai Reactions
Indium-catalyzed Hosomi-Sakurai reactions involving pinacol boronic esters provide a stereoselective route to various organic compounds. These reactions are useful for constructing complex molecules with specific stereochemistry .
Safety and Hazards
Propiedades
IUPAC Name |
(3R)-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-5-13(6-8-14)11-19-10-9-15(20)12-19/h5-8,15,20H,9-12H2,1-4H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUJLXMCLUPCB-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC[C@H](C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B2555081.png)
![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide](/img/structure/B2555085.png)
![N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2555088.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)
![[1,2]Thiazolo[3,4-b]pyrazin-3-amine](/img/structure/B2555090.png)

![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)
![N-[(3-methoxyphenyl)-(pentanoylamino)methyl]pentanamide](/img/structure/B2555095.png)



